4-[bis(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid
Overview
Description
4-[bis(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methylsulfanyl, and oxo groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbaldehyde with benzoic acid derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-[bis(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the oxo groups may produce alcohols.
Scientific Research Applications
4-[bis(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[bis(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share similar structural features and biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings and various substituents exhibit comparable chemical reactivity and applications.
Uniqueness
4-[bis(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid is unique due to its specific combination of functional groups and structural arrangement, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[bis(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S2/c1-29-17-19-12(23)10(13(24)20-17)9(7-3-5-8(6-4-7)16(27)28)11-14(25)21-18(30-2)22-15(11)26/h3-6,9H,1-2H3,(H,27,28)(H2,19,20,23,24)(H2,21,22,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYCRIJYCRTJQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C(C2=CC=C(C=C2)C(=O)O)C3=C(N=C(NC3=O)SC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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